molecular formula C16H19FN6 B12225201 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12225201
M. Wt: 314.36 g/mol
InChI Key: CGPMZCKTXYCSQX-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine group attached to a piperazine ring, which is further connected to a tetrahydroquinazoline moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Piperazine Derivatization: The fluoropyrimidine intermediate is then reacted with piperazine under controlled conditions to form 5-fluoropyrimidin-2-yl-piperazine. This step often requires the use of solvents like dichloromethane or acetonitrile and may involve catalysts such as triethylamine.

    Cyclization to Tetrahydroquinazoline: The final step involves the cyclization of the piperazine derivative with a suitable quinazoline precursor. This reaction is typically carried out under reflux conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; typically carried out at low temperatures.

    Substitution: Amines, thiols; solvents like dimethylformamide or dimethyl sulfoxide; often requires heating or the use of catalysts.

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced tetrahydroquinazoline derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group can form hydrogen bonds and electrostatic interactions with active sites, while the piperazine and tetrahydroquinazoline moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]benzene

Uniqueness

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C16H19FN6

Molecular Weight

314.36 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C16H19FN6/c17-12-9-18-16(19-10-12)23-7-5-22(6-8-23)15-13-3-1-2-4-14(13)20-11-21-15/h9-11H,1-8H2

InChI Key

CGPMZCKTXYCSQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F

Origin of Product

United States

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